An In-depth Technical Guide on the Core Properties of Pyrido[2,3-b]pyrazin-6-amine
An In-depth Technical Guide on the Core Properties of Pyrido[2,3-b]pyrazin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the fundamental properties, synthesis, and biological activities of Pyrido[2,3-b]pyrazin-6-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.
Core Chemical and Physical Properties
Pyrido[2,3-b]pyrazin-6-amine is a fused bicyclic heterocyclic system. Its structure consists of a pyridine ring fused to a pyrazine ring, with an amine functional group attached at the 6-position.[1] This arrangement of nitrogen atoms within the aromatic system imparts distinct electronic properties that influence its reactivity and interactions with biological targets.[1] The compound typically appears as a crystalline solid and is soluble in polar solvents such as ethanol and methanol.[1] While generally stable under standard laboratory conditions, it is sensitive to strong oxidizing agents.[1]
Table 1: Fundamental Properties of Pyrido[2,3-b]pyrazin-6-amine
| Property | Value | Reference |
| IUPAC Name | pyrido[2,3-b]pyrazin-6-amine | [1] |
| CAS Number | 65257-68-3 | [1] |
| Molecular Formula | C₇H₆N₄ | [1] |
| Molecular Weight | 146.15 g/mol | [1] |
| Appearance | Crystalline Solid | [1] |
| Solubility | Soluble in polar solvents (ethanol, methanol) | [1] |
Synthesis and Chemical Reactivity
The synthesis of the pyrido[2,3-b]pyrazine core often involves multicomponent condensation reactions. A common strategy is the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound in a suitable solvent like ethanol or acetic acid, often with heating to facilitate the cyclization that forms the pyrazine ring.[1][2] Derivatives can be further functionalized using methods like the Buchwald-Hartwig C-N coupling reaction to introduce various amine donors.[2][3]
Pyrido[2,3-b]pyrazin-6-amine exhibits reactivity characteristic of nitrogen-containing heterocycles. It can undergo oxidation to form N-oxides, reduction using agents like sodium borohydride, and electrophilic substitution reactions such as halogenation.[1]
Experimental Protocol: General Synthesis of the Pyrido[2,3-b]pyrazine Core
A generalized protocol for synthesizing the pyrido[2,3-b]pyrazine scaffold is as follows:
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Reactant Preparation: Dissolve the selected 1,2-dicarbonyl compound (e.g., a benzil derivative) and a 2,3-diaminopyridine derivative in a suitable solvent, such as glacial acetic acid or ethanol, in a round-bottom flask.[2]
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Condensation Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).[4]
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Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
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Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.[2]
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Characterization: Confirm the structure of the final compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS).[4][5]
Caption: Generalized workflow for the synthesis of the pyrido[2,3-b]pyrazine scaffold.
Biological Activity and Applications
The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The parent amine and its derivatives have been investigated for several therapeutic applications.
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Anticancer Activity: A series of novel pyrido[2,3-b]pyrazines were synthesized and evaluated as potential antitumor agents.[6] Notably, certain derivatives have shown potent inhibitory activity against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small-cell lung cancer (NSCLC) cell lines, suggesting they may overcome certain types of drug resistance.[6] For example, a derivative designated as compound 7n demonstrated IC₅₀ values of 0.09 μM and 0.15 μM against PC9 and PC9-ER cells, respectively.[6] The precise signaling pathways involved in overcoming erlotinib resistance are still under investigation.[6]
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Antiviral Activity: Derivatives of this scaffold have been identified as non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[7] One lead compound exhibited potent antiviral activity against HCMV with an EC₅₀ of 0.33 μM, low cytotoxicity, and importantly, reduced inhibition of the hERG ion channel, a common cause of cardiotoxicity in drug candidates.[7] This highlights its potential for developing broad-spectrum antiherpetic agents.[7]
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TRPV1 Antagonism: In the search for novel pain therapeutics, pyrido[2,3-b]pyrazines have been developed as antagonists of the Transient Receptor Potential Cation Channel, subfamily V, member 1 (TRPV1).[8] Replacing a 1,8-naphthyridine core with the pyrido[2,3-b]pyrazine moiety led to compounds with a significantly lower potential for forming reactive metabolites.[8] An orally bioavailable derivative effectively reduced inflammatory pain in preclinical models.[8]
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Other Activities: The core structure has been associated with antioxidant and antiurease activity.[4][5] It has also been explored for its potential as a DNA intercalator and for applications in electrochemical DNA sensing.[1][4]
Caption: 2D structure of Pyrido[2,3-b]pyrazin-6-amine.
References
- 1. Buy Pyrido[2,3-b]pyrazin-6-amine (EVT-299633) | 65257-68-3 [evitachem.com]
- 2. Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
